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molecular formula C8H11NO B181077 5-Methoxy-2-methylaniline CAS No. 50868-72-9

5-Methoxy-2-methylaniline

Cat. No. B181077
M. Wt: 137.18 g/mol
InChI Key: RPJXLEZOFUNGNZ-UHFFFAOYSA-N
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Patent
US04725531

Procedure details

23.1 g of 3-methoxy-6-methylaniline and 16.4 g of sulfamic acid were put into a 100 ml egg-plant type flask and the mixture was heated to temperature of from 150° to 160° C. and maintained thereat for 2 hours. Acetonitrile was added to the reaction mixture and the crystals thus deposited were collected. The crystals were dissolved in an aqueous solution of sodium hydroxide, the solution was filtered and acidified with hydrochloric acid, and the crystals thus deposited were collected by filtration.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:7]([CH3:10])=[CH:8][CH:9]=1)[NH2:6].[S:11](=[O:15])(=[O:14])([OH:13])N>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:6])[C:7]([CH3:10])=[CH:8][C:9]=1[S:11]([OH:15])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
23.1 g
Type
reactant
Smiles
COC=1C=C(N)C(=CC1)C
Name
Quantity
16.4 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to temperature of from 150° to 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
the crystals thus deposited were collected
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in an aqueous solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
the solution was filtered
FILTRATION
Type
FILTRATION
Details
the crystals thus deposited were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=C(S(=O)(=O)O)C=C(C(=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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